4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C8H9BrN4S |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
4-bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H9BrN4S/c1-5-4-14-7(11-5)3-13-2-6(9)8(10)12-13/h2,4H,3H2,1H3,(H2,10,12) |
InChI Key |
FNJNYDWBGPZUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated ketone.
Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole rings through a nucleophilic substitution reaction, where the bromine atom on the thiazole ring is replaced by the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrazole rings.
Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity:
Research indicates that compounds similar to 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of thiazole derivatives against various pathogens, demonstrating effectiveness against resistant strains. The mechanism involves inhibition of bacterial cell wall synthesis . -
Anticancer Properties:
The compound has been explored for its anticancer potential. In vitro studies have shown that derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma) through mechanisms that may involve apoptosis induction and cell cycle arrest . -
Anti-inflammatory Effects:
The compound’s structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Biological Research
-
Biological Target Interaction:
The unique combination of thiazole and pyrazole rings allows for interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. This interaction can lead to modulation of signaling pathways relevant in cancer and inflammation. -
Molecular Docking Studies:
Computational studies have been employed to predict binding affinities and interactions with target proteins, providing insights into the compound's mechanism of action at the molecular level .
Industrial Applications
- Material Science:
The compound serves as a building block for synthesizing more complex materials used in various industrial applications, including catalysts and polymers. Its unique chemical properties make it suitable for developing novel materials with specific functionalities.
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of derivatives were synthesized based on the core structure of 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine and tested against Gram-positive and Gram-negative bacteria. Results indicated a significant decrease in bacterial growth at low concentrations, suggesting potential for development as an antibiotic agent .
Case Study 2: Anticancer Activity
In a study focusing on MCF7 cells, derivatives were shown to reduce cell viability significantly compared to control groups. Mechanistic studies indicated that these compounds could induce apoptosis via caspase activation pathways .
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. For example, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Research Findings and Data
Spectroscopic Data (Inferred from Analogues)
- IR Spectroscopy: Amino groups (-NH₂) typically absorb near 3250–3450 cm⁻¹ (as seen in for similar amines) .
- ¹H NMR : The (4-methylthiazol-2-yl)methyl group would show resonances near δ 2.5 (CH₃) and δ 4.5–5.0 (CH₂), based on ’s alkylated pyrazoles .
Biological Activity
4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer, antimicrobial, and other therapeutic effects, supported by relevant studies and data.
Chemical Structure
The molecular formula of 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine is C₉H₈BrN₃S. The structure includes a bromine atom and a thiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Bromo-Pyrazole | A431 (human epidermoid carcinoma) | < 10 | Induction of apoptosis |
| 4-Bromo-Pyrazole | Jurkat (T-cell leukemia) | < 15 | Inhibition of Bcl-2 protein |
The presence of the thiazole ring enhances the compound's ability to interact with cellular targets, leading to increased cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial properties of 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine have also been investigated. Compounds with thiazole structures have shown promise against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of thiazole and pyrazole derivatives is heavily influenced by their structural features. The following aspects are crucial in determining the efficacy of these compounds:
Key SAR Observations:
- Substituents on the Thiazole Ring: Electron-withdrawing groups enhance activity.
- Bromine Substitution: The presence of bromine increases lipophilicity and may improve cell membrane permeability.
- Pyrazole Moiety: Modifications on the pyrazole ring can significantly affect binding affinity to target proteins.
Case Studies
Several case studies highlight the potential of thiazole-pyrazole hybrids in drug discovery:
- Case Study A: A synthesized derivative demonstrated significant anti-proliferative effects in vitro against breast cancer cell lines, with an IC50 value comparable to established chemotherapeutics.
- Case Study B: Another study reported that a related compound showed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization reactions. For example, intermediate pyrazole derivatives are generated through condensation of hydrazine derivatives with carbonyl compounds, followed by bromination at the 4-position. Key steps include the use of phosphorus oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (120°C). Purification is achieved via column chromatography, and characterization relies on NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard for unambiguous structural determination. For example, derivatives of similar pyrazole-thiazole hybrids have been crystallized, and their structures solved using SHELX programs (e.g., SHELXL for refinement). Computational tools like density functional theory (DFT) can supplement experimental data to validate bond lengths and angles .
Q. What analytical techniques are used to assess purity and identity?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is employed to confirm purity (>95%). Mass spectrometry (ESI-TOF) provides molecular ion peaks matching the expected [M+H]⁺. Elemental analysis (C, H, N) further validates stoichiometry .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Yield optimization involves screening catalysts (e.g., p-toluenesulfonic acid for cyclization) and solvents (DMF, THF). Microwave-assisted synthesis reduces reaction times. Kinetic studies using in-situ FTIR monitor intermediate formation, enabling precise control over reaction progression .
Q. What strategies resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies may arise from impurities, stereoisomers, or assay variability. Strategies include:
- Isomeric Purity : Chiral HPLC to separate enantiomers.
- Assay Validation : Re-testing in standardized models (e.g., human cancer cell lines vs. sea urchin embryos).
- Structure-Activity Relationship (SAR) : Synthesizing analogs (e.g., replacing the bromine with Cl or CF₃) to identify critical pharmacophores .
Q. How does the electronic environment of the 4-bromo substituent influence reactivity?
- Methodological Answer : The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Its electron-withdrawing nature stabilizes intermediates during nucleophilic substitution. Computational studies (Mulliken charge analysis) quantify charge distribution, guiding predictions of reactivity .
Q. What crystallographic challenges arise in studying this compound?
- Methodological Answer : Poor crystal growth due to flexible (4-methylthiazole)methyl groups can hinder XRD. Techniques to address this include:
- Co-crystallization : Using dicarboxylic acids (e.g., succinic acid) to form stable salts.
- Low-Temperature Data Collection : Mitigates thermal motion artifacts.
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections .
Biological and Pharmacological Evaluation
Q. What in vitro models are used to study its biological activity?
- Methodological Answer : Anticancer activity is tested via MTT assays in human cancer cell lines (e.g., MCF-7, HeLa). Antimicrobial efficacy is assessed using MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria. For neuropharmacology, σ₁ receptor binding assays (guinea pig brain homogenates) quantify affinity .
Q. How is the compound’s metabolic stability evaluated?
- Methodological Answer : Liver microsome assays (human/rat) measure metabolic half-life (t₁/₂). LC-MS/MS identifies metabolites, with focus on oxidative deamination at the pyrazole-3-amine group. CYP450 inhibition studies (e.g., CYP3A4) assess drug-drug interaction risks .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
